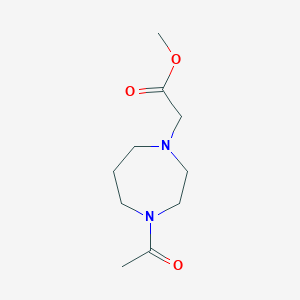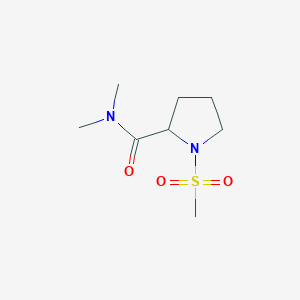![molecular formula C14H14ClNO3 B7567799 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)
2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid, also known as CCABA, is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound has been found to possess unique properties that make it a valuable tool for researchers in the fields of biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid has also been found to have antioxidant activity. 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid has been shown to scavenge free radicals and protect cells against oxidative stress. 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid has also been found to have neuroprotective effects, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid for lab experiments is its availability. 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid can be easily synthesized using a simple and reproducible method, making it readily available for research purposes. Another advantage of 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid is its versatility. 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. However, one limitation of 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid is its potential toxicity. 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid has been found to be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid. One area of interest is the development of new cancer therapies based on 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid. Further studies are needed to fully understand the mechanism of action of 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid and its potential for use in cancer treatment. Another area of interest is the development of new anti-inflammatory agents based on 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid. 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid has been found to be a potent inhibitor of COX-2 and NF-κB, making it a potential candidate for the development of new anti-inflammatory drugs. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid, and its potential for use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclopent-2-en-1-ylacetic acid in the presence of a reducing agent such as iron powder. The resulting compound is then treated with a base, such as sodium hydroxide, to yield the final product, 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid. This method has been found to be efficient and reproducible, making 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid readily available for research purposes.
Scientific Research Applications
2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid has been extensively studied for its potential use in various scientific applications. One of the most promising applications of 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid is in the field of cancer research. 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. 2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-12-6-5-10(8-11(12)14(18)19)16-13(17)7-9-3-1-2-4-9/h1,3,5-6,8-9H,2,4,7H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGYTUUFAZXMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7567753.png)



![N-ethoxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7567782.png)

![N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B7567801.png)



